
4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its structural properties and potential applications in various fields, including medicinal chemistry and neuropharmacology. It is structurally characterized by a tetrahydropyridine ring substituted with a phenethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine typically involves the reduction of 1-phenethylpyridinium salts. One common method is the catalytic hydrogenation of 1-phenethylpyridinium bromide using palladium on carbon as a catalyst under hydrogen gas . Another approach involves the use of sodium borohydride as a reducing agent in an alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridinium salts.
Reduction: Further reduction can yield fully saturated piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenethyl group or the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, often using aluminum chloride as a catalyst.
Major Products:
Oxidation: Pyridinium salts.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridines and phenethyl derivatives.
Scientific Research Applications
4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to neurotransmitter function and neurodegenerative diseases.
Medicine: The compound is investigated for its potential neuroprotective effects and its role in modeling Parkinson’s disease
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in the synthesis of benzamide derivatives with potential therapeutic applications.
Uniqueness: 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridines. Its phenethyl group enhances its interaction with biological targets, making it a valuable compound in neuropharmacological research .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8,14H,6-7,9-11H2 |
InChI Key |
NZNLNKAMTRQGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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